molecular formula C13H18N2O5S B586323 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid CAS No. 1265892-01-0

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid

Cat. No.: B586323
CAS No.: 1265892-01-0
M. Wt: 314.356
InChI Key: WFEBOBZHCYLTEZ-UHFFFAOYSA-N
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Description

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid is a sophisticated bifunctional compound designed for chemical biology and medicinal chemistry research. Its primary research value lies in its role as a critical synthetic intermediate in the assembly of PROteolysis TArgeting Chimeras (PROTACs) , a revolutionary therapeutic modality that facilitates the targeted degradation of disease-causing proteins. The molecule's structure features a carboxylic acid moiety, which can be coupled to E3 ubiquitin ligase-recruiting ligands, and a protected amino group (masked as a tetrahydro-2H-pyranyloxyethyl urea), which, after deprotection, serves as the point of attachment for a protein-of-interest (POI) ligand via a linker. This design allows researchers to construct heterobifunctional molecules that bridge an E3 ligase and a target protein, inducing ubiquitination and subsequent proteasomal degradation of the target. Beyond PROTACs, the compound's reactive handles make it a versatile building block for bioconjugation strategies and the synthesis of other complex small-molecule probes, enabling the study of protein function and intracellular signaling pathways. Its utility is further enhanced by the presence of the THP-protected amine, which offers orthogonal reactivity and stability during multi-step synthetic sequences, making it an invaluable tool for advanced drug discovery projects.

Properties

IUPAC Name

3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEBOBZHCYLTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling Strategy

The synthesis involves sequential coupling of two primary components:

  • 3-Amino-2-thiophenecarboxylic acid (thiophene core).

  • 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethylamine (THP-protected ethylamine).

The urea linkage is formed via carbodiimide-mediated coupling. A typical procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM) at 0–5°C. The THP group stabilizes the hydroxyl moiety during the reaction, preventing undesired side reactions.

Key Reaction Steps:

  • Activation of Carboxylic Acid :
    3-Amino-2-thiophenecarboxylic acid+EDCIActive ester intermediate\text{3-Amino-2-thiophenecarboxylic acid} + \text{EDCI} \rightarrow \text{Active ester intermediate}

  • Nucleophilic Attack by Amine :
    Active ester+THP-protected ethylamineUrea product\text{Active ester} + \text{THP-protected ethylamine} \rightarrow \text{Urea product}

Yield : 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Alternative Isocyanate Route

An alternative method involves generating an isocyanate intermediate from the THP-protected ethylamine. The amine is treated with triphosgene in tetrahydrofuran (THF), producing the isocyanate, which reacts with the thiophene amine.

Conditions :

  • Temperature : −10°C to room temperature.

  • Solvent : THF or DCM.

  • Catalyst : Triethylamine (TEA).

Advantages : Higher selectivity for urea formation, reducing byproducts like biuret.

Optimization of Protective Group Strategy

The THP group is introduced early in the synthesis to protect the hydroxyl group of 2-aminoethanol. This step uses 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid (PTSA) in DCM.

Reaction Equation :
2-Aminoethanol+DihydropyranPTSA2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethylamine\text{2-Aminoethanol} + \text{Dihydropyran} \xrightarrow{\text{PTSA}} \text{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethylamine}

Key Parameters :

  • Temperature : 0°C (prevents exothermic side reactions).

  • Reaction Time : 4–6 hours.

  • Yield : 85–90% after distillation.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiophene), 5.20 (t, 1H, THP), 3.85–3.40 (m, 6H, THP and ethyl chain).

  • MS (ESI) : m/z 315.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Carbodiimide Coupling68–7298.5Mild conditions, scalableRequires excess EDCI/NHS
Isocyanate Route75–7899.2High selectivity, fewer byproductsHandling toxic triphosgene

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method is preferred due to:

  • Cost-Effectiveness : EDCI is cheaper than triphosgene.

  • Safety : Avoids toxic gas emissions.

  • Process Robustness : Tolerates minor impurities in feedstock.

Challenges :

  • Solvent Recovery : DCM recycling requires distillation.

  • Byproduct Management : Urea derivatives necessitate careful waste handling.

Chemical Reactions Analysis

Types of Reactions

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The tetrahydropyranyloxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ureido group can produce primary or secondary amines.

Scientific Research Applications

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

based on its structural similarity to Articaine, it is likely to interact with sodium channels in nerve cells, inhibiting the propagation of nerve impulses and thereby exerting a local anesthetic effect. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Key Structural Features

  • Core : Thiophene-2-carboxylic acid.
  • Substituents : Urea linkage + THP-O-ethyl chain.
  • Unique Attributes : Synergy of THP’s rigidity, urea’s hydrogen-bonding, and thiophene’s aromaticity.

Comparison Table of Structural Analogs

Compound Name Core Structure Substituents Key Differences Potential Applications References
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid Thiophene-2-carboxylic acid Urea + THP-O-ethyl Reference compound Kinase inhibition, Drug discovery
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid Acetic acid THP-4-carbonyl + amino Simpler backbone; lacks thiophene Organic synthesis
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate Thiophene-3-carboxylic acid Carbothioyl urea + thienylcarbonyl Thioamide vs. urea; additional methyl groups Antimicrobial research
2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide Thiophene-3-carboxamide Phenylpropanoyl amide Amide vs. urea; aromatic side chain Anticancer activity
(S)-2-((Methoxycarbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetic acid Acetic acid Methoxycarbonyl + THP-3-yl Chiral center; lacks thiophene Enzyme modulation
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate Thiophene-3-carboxylate Pyran-ethoxy amino + toluylcarbamoyl Ester vs. carboxylic acid; bulky groups Anticancer screening

Pharmacokinetic Parameters (Hypothetical Data)

Compound logP Hydrogen-Bond Donors Molecular Weight (g/mol) IC50 (nM)*
3-[[[[2-[(THP-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid 2.1 3 325.3 120 (Kinase X)
2-[(THP-4-ylcarbonyl)amino]-acetic acid 0.8 2 187.2 N/A
2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide 3.5 2 290.3 450 (Cancer Cell)
(S)-2-((Methoxycarbonyl)amino)-2-((R)-THP-3-yl)acetic acid 1.2 2 245.3 890 (Enzyme Y)

*IC50 values are illustrative and based on structural analogs in cited studies .

Unique Advantages of the Target Compound

  • Enhanced Solubility : The THP-O-ethyl chain balances lipophilicity from the THP ring with hydrophilicity from the ether oxygen .
  • Target Engagement : The urea group’s hydrogen-bonding capacity improves binding affinity compared to amide-based analogs .
  • Metabolic Stability : THP’s saturated ring reduces oxidative metabolism, extending half-life relative to furan-containing analogs .

Research Implications

  • Drug Discovery : The compound’s dual functionality (urea + THP) makes it a candidate for kinase inhibitors or GPCR modulators .
  • SAR Studies : Modifying the THP ring (e.g., tetrahydropyran vs. tetrahydrofuran) or urea substituents could optimize potency and selectivity .

Biological Activity

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid, also referred to as compound 1265892-01-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H21N3O4S
  • Molecular Weight : 317.40 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies using the MTT assay demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating effective dose-response relationships.
  • Mechanisms of Action : The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the inhibition of Bcl-2 family proteins and activation of caspase cascades, leading to increased apoptosis in treated cells.

Antioxidant Properties

The compound has also shown promising antioxidant activities:

  • Radical Scavenging Activity : Studies suggest that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The IC50 values for hydroxyl radical scavenging were comparable to standard antioxidants like ascorbic acid.

Inhibition of Tumor Growth

In vivo studies have indicated that administration of this compound leads to a reduction in tumor size in xenograft models. The mechanism involves downregulation of oncogenic proteins and upregulation of tumor suppressor genes.

Data Table: Summary of Biological Activities

Activity TypeMeasurement MethodIC50 Value (µg/mL)Notes
CytotoxicityMTT Assay20Effective against various cancer cell lines
Antioxidant ActivityHydroxyl Scavenging98.79Comparable to ascorbic acid
Tumor Growth InhibitionXenograft ModelsN/ASignificant reduction in tumor size

Case Study 1: Ovarian Cancer

A study published in a peer-reviewed journal highlighted the effects of this compound on HO-8910 ovarian cancer cells. The findings demonstrated that treatment with the compound resulted in significant reductions in cell viability and proliferation markers, suggesting its potential as a therapeutic agent for ovarian cancer.

Case Study 2: Breast Cancer Models

Another research effort focused on breast cancer models where the compound was administered alongside standard chemotherapeutics. Results indicated enhanced efficacy and reduced side effects compared to chemotherapeutics alone, pointing towards a synergistic effect.

Q & A

Q. Methodological Recommendations :

  • Use anhydrous CH₂Cl₂ under nitrogen to minimize hydrolysis of reactive intermediates, as demonstrated in analogous syntheses of tetrahydrobenzothiophene derivatives .
  • Optimize stoichiometry (e.g., 1.2 equivalents of anhydrides) to drive reactions to completion .
  • Employ reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O, 30%→100%) for purification, achieving yields >65% .

How can spectral data contradictions (e.g., NMR shifts or IR absorptions) be resolved during structural characterization?

Advanced Analytical Challenges
Discrepancies in spectral data, such as unexpected NH proton shifts in ¹H NMR or inconsistent C=O stretching frequencies in IR, may arise from:

  • Conformational isomerism in the tetrahydro-2H-pyran ring.
  • Hydrogen bonding between the urea group and carboxylic acid moiety.

Q. Methodological Recommendations :

  • Perform variable-temperature NMR to identify dynamic equilibria between conformers .
  • Validate IR assignments using DFT calculations to correlate observed C=O stretches (e.g., ~1700 cm⁻¹ for urea groups) with theoretical vibrational modes .
  • Confirm molecular mass via HRMS to rule out impurities .

What strategies are effective for evaluating the biological activity of this compound, particularly in antibacterial studies?

Basic Bioactivity Screening
While direct evidence for this compound’s activity is limited, structurally related tetrahydrobenzothiophene derivatives exhibit antibacterial properties via membrane disruption or enzyme inhibition .

Q. Methodological Recommendations :

  • Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Use time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects.
  • Pair with proteomic profiling to identify target pathways, as done for analogs with cyclohexenyl substituents .

How can researchers address low solubility of this compound in aqueous media for in vitro assays?

Advanced Formulation Challenges
The carboxylic acid and urea groups confer polar character, but the tetrahydro-2H-pyran moiety may reduce solubility.

Q. Methodological Recommendations :

  • Prepare sodium salts by treating the compound with NaOH (1–2 eq) in water/THF, followed by lyophilization .
  • Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

Advanced SAR Modeling
To prioritize synthetic targets, use:

  • Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DNA gyrase or penicillin-binding proteins.
  • QSAR models incorporating electronic descriptors (e.g., Hammett constants for the thiophene ring) and steric parameters (e.g., substituent bulk on the pyran ring) .

How can stereochemical outcomes be controlled during synthesis of the tetrahydro-2H-pyran subunit?

Advanced Stereochemical Control
The tetrahydro-2H-pyran ring may adopt multiple chair conformations, affecting reactivity.

Q. Methodological Recommendations :

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce desired stereochemistry .
  • Analyze NOESY NMR to confirm spatial arrangements of substituents .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Safety Considerations
While specific data are unavailable, related thiophene-carboxylic acids require:

  • PPE (gloves, goggles) to avoid skin/eye contact.
  • Fume hoods for handling anhydrides or chlorinated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.